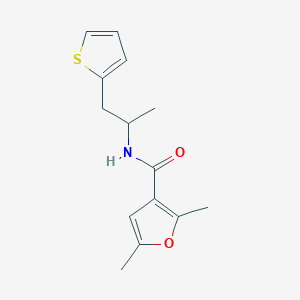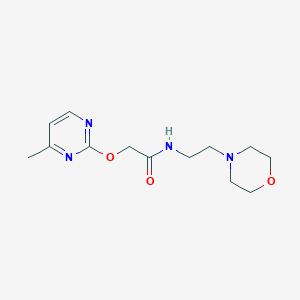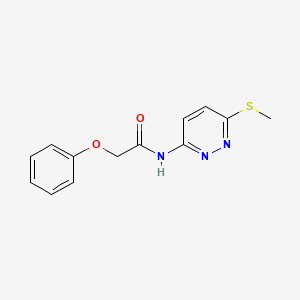
N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyridazinone ring, which is a type of nitrogen-containing heterocycle . The compound also has a methylthio group attached to the pyridazinone ring, a phenoxy group, and an acetamide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Pyridazinone derivatives have been known to exhibit a wide range of reactions due to their versatile structure .Aplicaciones Científicas De Investigación
Discovery and Characterization of Histamine H3 Receptor Antagonists
A novel series of pyridazin-3-one derivatives demonstrated significant potential as histamine H3 receptor antagonists, with applications in treating attentional and cognitive disorders. The highlighted compound exhibited high affinity for human and rat H3 receptors, showing selectivity over other histamine receptor subtypes. Its pharmacological profile suggests its suitability for CNS drug development due to its water solubility, permeability, lipophilicity, and minimal metabolism across species, indicating its potential for preclinical development for cognitive enhancement and attention disorders (Hudkins et al., 2011).
Synthesis of Novel Pyridazin-3-one Derivatives
Research into the synthesis of pyridazin-3-one derivatives revealed a general route that yields products with potential applications in the creation of fused azines. The synthesized derivatives showed excellent yields and involved reactions with active methylene compounds, leading to a variety of structures with potential for further pharmacological investigation (Ibrahim & Behbehani, 2014).
Antibacterial Activity of Thieno[2,3-c]pyridazines
A study on thieno[2,3-c]pyridazine derivatives using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material revealed novel compounds with significant antibacterial activities. The synthetic pathway yielded compounds that were evaluated and confirmed for their antibacterial efficacy, suggesting their utility in developing new antimicrobial agents (Al-Kamali et al., 2014).
Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds
Another study focused on the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aiming to produce antimicrobial agents. The study led to the creation of thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety, all of which were evaluated for their antibacterial and antifungal activities, showing promising results that underscore their potential as antimicrobial agents (Darwish et al., 2014).
Inotropic Effects of Pyridazine Derivatives
Research into the inotropic effects of specific pyridazine derivatives on canine ventricular myocardium identified compounds with potential therapeutic applications in cardiovascular diseases. The study demonstrated the positive inotropic effects of these derivatives, indicating their utility in developing treatments for heart failure (Takahashi et al., 2000).
Mecanismo De Acción
Target of Action
The compound N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide, also known as N-[6-(methylsulfanyl)pyridazin-3-yl]-2-phenoxyacetamide, is a pyridazine derivative . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The interaction of this compound with its targets would likely result in changes that contribute to these activities.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects that contribute to these activities .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that the compound’s action would result in various molecular and cellular effects contributing to these activities .
Direcciones Futuras
The future research directions for this compound could involve exploring its potential pharmacological activities, given the known activities of other pyridazinone derivatives . Additionally, further studies could aim to optimize its synthesis process and investigate its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-19-13-8-7-11(15-16-13)14-12(17)9-18-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHBIOTQDFXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

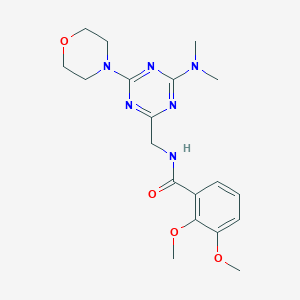
![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839661.png)
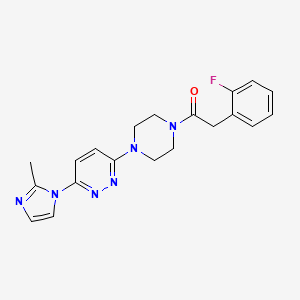

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B2839665.png)
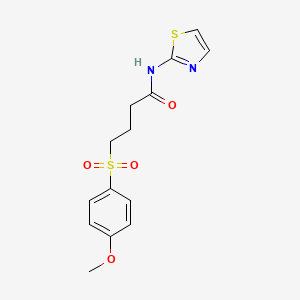
![N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839667.png)
![4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839668.png)
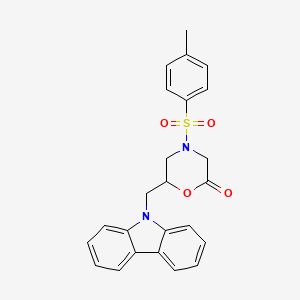

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)
![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)
